molecular formula C11H16F3N3 B1479513 2-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine CAS No. 2098069-80-6

2-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine

Cat. No. B1479513
CAS RN: 2098069-80-6
M. Wt: 247.26 g/mol
InChI Key: FFOJEIKKHUYYEY-UHFFFAOYSA-N
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Description

2-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine (2-CPT-PEA) is a novel compound that has recently been identified as a potential therapeutic agent for a variety of conditions. It has been studied for its potential to act as an anti-inflammatory, anti-oxidant, and anti-cancer agent, as well as its ability to modulate neurotransmitter release and activity. 2-CPT-PEA is a synthetic derivative of pyrazole, an aromatic ring-containing compound. It is also a member of the family of compounds known as pyrazolines, which possess a variety of biological activities.

Scientific Research Applications

Antibacterial Activity

A study by Prasad (2021) designed and synthesized a series of novel derivatives similar in structure, showing significant antibacterial activity. These compounds were characterized by analytical and spectral techniques and evaluated for their effectiveness against bacteria (Prasad, 2021).

Catalysts for Polymerization

Matiwane et al. (2020) investigated complexes involving pyrazolyl compounds, including structures analogous to the one , as catalysts for the copolymerization of CO2 and cyclohexene oxide. These complexes demonstrated significant activity under solvent-free conditions, offering a pathway to environmentally friendly polymer production (Matiwane, Obuah, & Darkwa, 2020).

Oligomerization and Polymerization Catalysts

Obuah et al. (2014) explored the use of pyrazolylamine ligands for the oligomerization and polymerization of ethylene, indicating potential industrial applications in producing high-molecular-weight linear high-density polyethylene under specific conditions (Obuah, Omondi, Nozaki, & Darkwa, 2014).

Anticancer Agents

Alam et al. (2018) synthesized and evaluated novel pyrazolyl pyrazoline and aminopyrimidine derivatives, showing considerable cytotoxicity against a range of human cancer cell lines. These findings highlight the potential of compounds with similar structures in developing new anticancer therapies (Alam, Alam, Panda, & Rahisuddin, 2018).

Antimycobacterial Agents

Emmadi et al. (2015) developed a series of 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids, demonstrating significant in vitro antimycobacterial activity. This research underscores the potential for creating effective treatments against mycobacterial infections using structurally related compounds (Emmadi, Bingi, Kotapalli, Ummanni, Nanubolu, & Atmakur, 2015).

properties

IUPAC Name

2-[2-cyclopentyl-5-(trifluoromethyl)pyrazol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3/c12-11(13,14)10-7-9(5-6-15)17(16-10)8-3-1-2-4-8/h7-8H,1-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOJEIKKHUYYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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